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Compound of Interest

Compound Name: (R)-2-Amino-4-bromobutanoic acid

Cat. No.: B1608060 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
(R)-2-Amino-4-bromobutanoic acid is a versatile chiral building block of significant interest in

medicinal chemistry. Its trifunctional nature, possessing a carboxylic acid, an amine, and a

reactive bromo group, allows for diverse synthetic manipulations. This document provides an

overview of its applications, focusing on its use as a precursor for synthesizing bioactive

molecules, including unnatural amino acids, enzyme inhibitors, and potential therapeutics for

neurodegenerative diseases. Detailed protocols for key synthetic transformations and

quantitative data on the biological activity of derived compounds are presented.

Key Applications in Medicinal Chemistry
(R)-2-Amino-4-bromobutanoic acid serves as a crucial starting material for the synthesis of a

variety of medicinally relevant compounds:

Unnatural Amino Acids and Peptidomimetics: The bromo-functionalized side chain is a

handle for introducing diverse functionalities through nucleophilic substitution, leading to the

creation of novel amino acids. These can be incorporated into peptides to generate

peptidomimetics with enhanced stability, constrained conformations, and improved biological

activity.
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Enzyme Inhibitors: As a precursor to analogs of S-adenosyl-L-methionine (SAM), a universal

methyl donor in numerous biological reactions, (R)-2-Amino-4-bromobutanoic acid is

instrumental in developing inhibitors of methyltransferases, a class of enzymes implicated in

various diseases, including cancer.

Therapeutics for Neurodegenerative Diseases: Intramolecular cyclization of derivatives of

(R)-2-Amino-4-bromobutanoic acid can yield heterocyclic scaffolds such as 2-piperidones.

These structures are being investigated as potential agents for treating Alzheimer's disease

by targeting key pathological features like amyloid-beta (Aβ) aggregation and

neuroinflammation.[1]

Data Presentation
Quantitative Data on Synthetic Yields
The following table summarizes the reported yields for the synthesis of key intermediates

starting from L-methionine, a common precursor for (S)-2-amino-4-bromobutanoic acid. The

synthesis of the (R)-enantiomer is expected to proceed with similar efficiency.

Step Product Starting Material Yield (%)

1. Methylation,

Hydrolysis,

Cyclization, and

Bromo-ring opening

L(+)-2-Amino-4-

bromobutyric acid

hydrobromide

L-methionine 69.0

Table 1: Synthetic yield for the preparation of L(+)-2-Amino-4-bromobutyric acid hydrobromide.

Quantitative Data on Biological Activity
The following table presents the biological activity of a 2-piperidone derivative, a class of

compounds that can be conceptually derived from (R)-2-Amino-4-bromobutanoic acid, in

assays relevant to Alzheimer's disease.
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Compound Class Assay Compound Activity

2-Piperidone

Derivative

Inhibition of Aβ(1-42)

self-aggregation
7q

59.11% inhibition at

20 μM

2-Piperidone

Derivative

Anti-inflammatory

activity
6b, 7p, 7q

Suppression of TNF-

α, IL-1β, and IL-6

production in LPS-

stimulated microglia

Table 2: Biological activity of a representative 2-piperidone derivative in Alzheimer's disease-

related assays.[1]

Experimental Protocols
Protocol 1: Synthesis of (S)-(+)-2-Amino-4-bromobutyric
acid hydrobromide from L-methionine
This protocol describes a "two-pot" synthesis of the hydrobromide salt of 2-amino-4-

bromobutanoic acid, a key synthetic intermediate. The synthesis of the (R)-enantiomer can be

achieved by starting with D-methionine.

Materials:

L-methionine

Purified water

Methanol

Methyl iodide

Sodium carbonate

Concentrated hydrochloric acid

30% Hydrogen peroxide aqueous solution
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Ethyl acetate

L-(+)-α-amino-γ-butyrolactone hydrochloride

33.7% Bromine pure hydrogen in acetic acid solution

Diethyl ether

Procedure:

Methylation and Hydrolysis:

In a 1 L single-neck bottle, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified

water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

Stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer

chromatography (TLC).

After completion, separate the methyl iodide phase.

To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

Set up for normal pressure distillation and heat in an oil bath at 130°C to distill off

methanol and water (approximately 380 mL). React for 6 hours.

Ring Closing and Bromo Ring Opening:

Cool the reaction mixture and add 200 mL of concentrated hydrochloric acid and 50 mL of

water. Stir until homogeneous.

Add 17 mL of 30% hydrogen peroxide aqueous solution and stir at room temperature for

20 minutes.

Cool the exothermic reaction to room temperature. Decant the solution and wash the

precipitated iodine with 20 mL of water.

Combine the washing liquid and the decanted solution and extract with ethyl acetate (2 x

100 mL) to remove residual iodine.
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The resulting aqueous solution contains L-(+)-α-amino-γ-butyrolactone hydrochloride.

Final Synthesis of L(+)-2-Amino-4-bromobutyric acid hydrobromide:

In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of the crude L-(+)-α-amino-γ-

butyrolactone hydrochloride from the previous step and 105 mL of 33.7% bromine pure

hydrogen in acetic acid solution.

Stir at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours

(pressure <0.5 MPa).

Stop heating and cool to room temperature with stirring.

Filter the precipitate and rinse the filter cake with diethyl ether.

Dry the solid under vacuum to obtain L(+)-2-Amino-4-bromobutyric acid hydrobromide as

a white solid (Yield: 69.0%).

Protocol 2: Conceptual Synthesis of a 2-Piperidone
Derivative for Alzheimer's Disease Research
This protocol outlines a conceptual synthetic route for the intramolecular cyclization of an (R)-2-
Amino-4-bromobutanoic acid derivative to form a 2-piperidone core. This is a general

procedure that would require optimization for specific substrates.

Materials:

(R)-2-(tert-butoxycarbonylamino)-4-bromobutanoic acid (prepared by Boc-protection of

(R)-2-Amino-4-bromobutanoic acid)

A primary amine (R-NH₂)

Coupling agent (e.g., HATU, HOBt)

Base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF)
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Base for cyclization (e.g., Sodium Hydride)

Anhydrous THF

Procedure:

Amide Coupling:

Dissolve (R)-2-(tert-butoxycarbonylamino)-4-bromobutanoic acid in anhydrous DMF.

Add the primary amine (R-NH₂), HATU, HOBt, and DIPEA.

Stir the reaction at room temperature until completion (monitored by TLC).

Work up the reaction by quenching with water and extracting the product with an organic

solvent. Purify the resulting amide by column chromatography.

Intramolecular Cyclization:

Dissolve the purified amide in anhydrous THF.

Cool the solution to 0°C and add sodium hydride portion-wise.

Allow the reaction to warm to room temperature and stir until the cyclization is complete

(monitored by TLC).

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the 2-piperidone product with an organic solvent and purify by column

chromatography.

Deprotection:

If necessary, remove the Boc-protecting group using standard conditions (e.g.,

trifluoroacetic acid in dichloromethane) to yield the final 2-piperidone derivative.

Visualizations
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Signaling Pathway: Inhibition of Neuroinflammation in
Microglia
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory

effects of 2-piperidone derivatives in microglia, which are the primary immune cells of the

central nervous system. Activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS)

typically leads to the activation of the MyD88-dependent pathway, culminating in the activation

of NF-κB and the transcription of pro-inflammatory cytokines. The 2-piperidone derivatives are

hypothesized to interfere with this pathway, potentially by inhibiting the homodimerization or

heterodimerization of MyD88.[1]
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Caption: Proposed mechanism of anti-inflammatory action of 2-piperidone derivatives.
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Experimental Workflow: Synthesis of a 2-Piperidone
Derivative
The following diagram illustrates a generalized workflow for the synthesis of a 2-piperidone

derivative from (R)-2-Amino-4-bromobutanoic acid.

(R)-2-Amino-4-
bromobutanoic acid Boc Protection Amide Coupling

(R-NH2, HATU)
Intramolecular

Cyclization (NaH) Deprotection (TFA) 2-Piperidone
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Caption: Synthetic workflow for 2-piperidone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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